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Foreword: This document provides a comprehensive technical overview of Reversine, a

synthetic purine derivative instrumental in the field of cellular reprogramming. Initially identified

through high-throughput screening, Reversine has garnered significant attention for its ability to

induce dedifferentiation in lineage-committed cells and for its potential as an anti-cancer agent.

This guide is intended for researchers, scientists, and drug development professionals, offering

a detailed exploration of its history, mechanism of action, and the experimental protocols that

underpin its study.

Discovery and History
Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first

identified by the research group of Peter G. Schultz at The Scripps Research Institute.[1][2]

The discovery, published in 2004 in the Journal of the American Chemical Society, was the

result of a high-throughput screen of a large library of synthetic compounds designed to identify

molecules capable of inducing dedifferentiation in mammalian cells.[3] The initial experiments

demonstrated that Reversine could reverse the differentiation of C2C12 myoblasts, a murine

muscle precursor cell line, into a more primitive, multipotent progenitor state.[3][4] These

dedifferentiated cells could then be induced to redifferentiate into other mesenchymal lineages,

such as osteoblasts and adipocytes. This seminal work provided a proof-of-concept for the use

of small molecules to manipulate cell fate, offering a powerful tool for regenerative medicine

and the study of developmental biology.
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Mechanism of Action
Reversine's biological effects are primarily attributed to its role as a potent inhibitor of several

key protein kinases. Extensive research has elucidated a dual mechanism of action, targeting

both Aurora kinases and Mitogen-activated protein kinase kinase 1 (MEK1).

Inhibition of Aurora Kinases
Reversine is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C. Aurora kinases

are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and

cytokinesis. Inhibition of Aurora B kinase, in particular, leads to defects in chromosome

segregation and a failure of cytokinesis, resulting in the formation of polyploid cells. This

disruption of the cell cycle is a key aspect of Reversine's activity, both in its dedifferentiation-

inducing and anti-cancer effects.

Inhibition of MEK1
In addition to its effects on Aurora kinases, Reversine has been shown to inhibit MEK1, a

central component of the Ras-Raf-MEK-ERK signaling pathway. The MEK/ERK pathway is a

critical regulator of cell proliferation, differentiation, and survival. Inhibition of MEK1 by

Reversine leads to a decrease in the phosphorylation of its downstream target, ERK1/2. This

modulation of the MEK/ERK pathway is thought to contribute to the changes in gene

expression and cell fate observed upon Reversine treatment.

Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and activity of

Reversine from various studies.

Table 1: Inhibitory Activity of Reversine against Protein Kinases
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Target Kinase IC50 (nM) Reference

Aurora A 400

Aurora B 500

Aurora C 400

MEK1 8

Myosin II ATPase 10

Table 2: Anti-proliferative Activity of Reversine in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)
Exposure Time
(h)

Reference

A549
Non-Small Cell

Lung Cancer
4 72

H1299
Non-Small Cell

Lung Cancer
20 72

H1435
Non-Small Cell

Lung Cancer
0.9 72

H23
Non-Small Cell

Lung Cancer
9.7 72

MNNG/HOS Osteosarcoma ~2-4 48

U-2 OS Osteosarcoma ~2-4 48

MG-63 Osteosarcoma ~2-4 48

AGS Gastric Cancer ~10 48

NCI-N87 Gastric Cancer ~10 48

KKU-100
Cholangiocarcino

ma
~1-10 72

KKU-213A
Cholangiocarcino

ma
~0.6-5 72

KKU-213B
Cholangiocarcino

ma
~0.8-7 72

Experimental Protocols
This section provides detailed methodologies for key experiments involving Reversine.

Chemical Synthesis of Reversine
Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) is synthesized from 2,6-

dichloropurine through a two-step nucleophilic substitution. The first substitution occurs at the
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C6 position with cyclohexylamine, followed by a second substitution at the C2 position with 4-

morpholinoaniline. While a detailed, step-by-step synthesis protocol is proprietary to specific

research labs and commercial suppliers, the general scheme is as follows:

Step 1: Synthesis of 6-cyclohexylamino-2-chloropurine: 2,6-dichloropurine is reacted with

cyclohexylamine in a suitable solvent (e.g., ethanol) with a base (e.g., triethylamine) under

reflux conditions.

Step 2: Synthesis of Reversine: The product from Step 1 is then reacted with 4-

morpholinoaniline in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone) at elevated

temperatures.

Purification: The final product is purified using standard techniques such as column

chromatography or recrystallization.

C2C12 Myoblast Dedifferentiation Assay
This protocol describes the induction of dedifferentiation in C2C12 myoblasts using Reversine,

followed by redifferentiation into osteogenic and adipogenic lineages.

Cell Seeding: Plate C2C12 myoblasts at a density of 6,000 cells/cm² in growth medium

(DMEM with 10% FBS).

Reversine Treatment: After 24 hours, replace the medium with fresh growth medium

containing 20 nM Reversine (dissolved in DMSO). A DMSO-only control should be run in

parallel. Incubate the cells for 48 hours.

Induction of Redifferentiation:

Osteogenic Differentiation: After the 48-hour Reversine treatment, wash the cells with PBS

and replace the medium with osteogenic induction medium (DMEM, 10% FBS, 50 µg/mL

ascorbic acid, 0.1 µM dexamethasone, and 10 mM β-glycerophosphate).

Adipogenic Differentiation: Alternatively, for adipogenic differentiation, replace the medium

with adipogenic induction medium (DMEM, 10% FBS, 0.5 mM isobutylmethylxanthine, 1

µM dexamethasone, and 10 µg/mL insulin).
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Analysis: Culture the cells in the respective differentiation media for 6-14 days, replacing the

medium every 2-3 days. Assess differentiation by:

Osteogenesis: Staining for alkaline phosphatase activity and Alizarin Red S staining for

calcium deposits.

Adipogenesis: Staining for lipid droplets with Oil Red O.

Cell Viability and IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration

(IC50) of Reversine on cancer cell lines.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and

incubate for 24 hours.

Drug Treatment: Treat the cells with a serial dilution of Reversine (e.g., 0, 0.5, 1, 5, 10, 20

µM) for 24, 48, or 72 hours.

Viability Assay: After the incubation period, assess cell viability using a suitable method, such

as the CCK-8 assay or MTT assay.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control.

Plot the cell viability against the logarithm of the Reversine concentration and fit the data to a

four-parameter logistic curve to determine the IC50 value.

Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in cells treated with Reversine

using flow cytometry.

Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of

Reversine (e.g., 0, 1, 2, 4 µM) for 24 hours.

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in

ice-cold 70% ethanol overnight at -20°C.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution

containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room

temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be

proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S,

and G2/M phases of the cell cycle.

In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of Reversine

against a specific kinase, such as Aurora B.

Reaction Setup: In a microplate, combine the kinase buffer, the kinase enzyme (e.g.,

recombinant Aurora B), the kinase substrate (e.g., histone H3), and varying concentrations of

Reversine.

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined

period (e.g., 30-60 minutes).

Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of

phosphorylated substrate or the amount of ADP produced. This can be done using various

methods, including:

Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive

phosphate into the substrate.

Luminescence-based assays: Using commercially available kits that measure ADP

production (e.g., ADP-Glo™ Kinase Assay).

Data Analysis: Determine the percentage of kinase inhibition at each Reversine

concentration and calculate the IC50 value.

Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Reversine.
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Caption: Signaling pathways modulated by Reversine.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of

Reversine on cell fate.
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Caption: Experimental workflow for Reversine-induced dedifferentiation.

Conclusion
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Reversine has emerged as a valuable chemical tool for manipulating cellular plasticity. Its well-

defined mechanism of action, centered on the inhibition of Aurora kinases and MEK1, provides

a molecular basis for its ability to induce dedifferentiation and inhibit cancer cell proliferation.

The experimental protocols detailed in this guide offer a foundation for further investigation into

the multifaceted activities of this remarkable small molecule. As research in regenerative

medicine and oncology continues to advance, Reversine and its analogs are likely to remain at

the forefront of efforts to control cell fate for therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5
signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Reversine - Wikipedia [en.wikipedia.org]

3. stemcell.com [stemcell.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Reversine: A Technical Guide to its Discovery,
Mechanism, and Application in Cellular Reprogramming]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b564675#discovery-and-history-of-
retreversine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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